

# Technical Support Center: Mitigating Autofluorescence in Imaging Studies

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## Compound of Interest

Compound Name: NF110

Cat. No.: B12419100

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Disclaimer: The following troubleshooting guide provides general strategies for mitigating autofluorescence in imaging studies. Despite a comprehensive search, no specific information regarding the fluorescent properties or autofluorescence of a compound designated "NF110" could be found in publicly available resources. Therefore, the advice provided is based on established principles for managing autofluorescence from various sources and may need to be adapted to your specific experimental context.

## Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies?

Autofluorescence is the natural emission of light by biological structures or other materials in a sample when they are excited by light, which is not due to the application of a specific fluorescent marker.<sup>[1][2][3]</sup> This inherent fluorescence can be a significant issue in imaging studies because it can obscure the signal from the fluorescent probes you are using, leading to a low signal-to-noise ratio and making it difficult to distinguish your target's true signal from the background noise.<sup>[2][4][5]</sup>

Q2: What are the common causes of autofluorescence in tissue and cell samples?

Autofluorescence can originate from several sources within a biological sample:

- **Endogenous Molecules:** Many naturally occurring molecules are fluorescent, including NADH, flavins, collagen, elastin, and lipofuscin.<sup>[3][4][6][7]</sup> These molecules have broad

emission spectra that can interfere with multiple detection channels.[8]

- **Fixation:** Chemical fixation, particularly with aldehyde-based fixatives like formaldehyde and glutaraldehyde, can induce autofluorescence by cross-linking proteins and other molecules. [1][2][9][10] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[2]
- **Red Blood Cells:** The heme group in red blood cells exhibits broad autofluorescence.[2][10]
- **Culture Media and Reagents:** Some components of cell culture media, such as phenol red and riboflavin, can be fluorescent.[4][6]
- **Heat and Dehydration:** Processing steps that involve heat and dehydration can increase the autofluorescence of a sample, particularly in the red spectrum.[1][9][10]

Q3: How can I determine if what I'm seeing is autofluorescence or a true signal?

To identify autofluorescence, it is crucial to include proper controls in your experiment. The most important control is an unstained sample that has been processed in the same way as your stained samples (including fixation and any other treatments).[1][2][6][11] By imaging this unstained control using the same settings as your experimental samples, you can visualize the level and spectral properties of the inherent autofluorescence.

## Troubleshooting Guide

### Issue 1: High background fluorescence in my images.

High background fluorescence is a common problem that can be caused by autofluorescence. Here are several strategies to mitigate it:

#### 1. Optimize Sample Preparation:

- **Fixation:**
  - Minimize fixation time to what is necessary for adequate preservation.[1][2][9]
  - Consider using non-aldehyde fixatives like chilled methanol or ethanol if compatible with your target antigen.[2][6]

- If using aldehydes, paraformaldehyde is generally preferred over glutaraldehyde as it induces less autofluorescence.[\[1\]](#)[\[2\]](#)
- Perfusion: Before fixation, perfuse tissues with phosphate-buffered saline (PBS) to remove red blood cells, a significant source of autofluorescence.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[10\]](#)

## 2. Chemical Quenching of Autofluorescence:

Several chemical treatments can be applied to reduce autofluorescence. The effectiveness of these treatments can be tissue-dependent.

Quenching Agent	Target Autofluorescence Source	Notes
Sodium Borohydride (NaBH <sub>4</sub> )	Aldehyde-induced autofluorescence	Can have mixed results and may increase autofluorescence from red blood cells. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Sudan Black B	Lipofuscin	Effective for reducing lipofuscin autofluorescence but can introduce its own fluorescence in the far-red channel. <a href="#">[1]</a> <a href="#">[8]</a>
Eriochrome Black T	Lipofuscin and formalin-induced autofluorescence	An alternative to Sudan Black B. <a href="#">[1]</a> <a href="#">[2]</a>
Trypan Blue	General background fluorescence	Can reduce unwanted fluorescence from both the sample and non-specific antibody binding. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[12]</a>
Copper (II) Sulfate (CuSO <sub>4</sub> )	Lipofuscin	Can be used in combination with ammonium chloride. <a href="#">[1]</a> <a href="#">[7]</a>
TrueBlack®	Lipofuscin and other sources	A commercial reagent designed to quench lipofuscin with less background in the far-red compared to Sudan Black B. <a href="#">[8]</a>
Vector® TrueVIEW®	Non-lipofuscin autofluorescence (e.g., from collagen, elastin, red blood cells)	A commercial kit designed to reduce autofluorescence from various sources. <a href="#">[5]</a> <a href="#">[13]</a>

### 3. Photobleaching:

Exposing the sample to high-intensity light before incubation with fluorescent probes can selectively destroy endogenous fluorophores.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) This can be done using a fluorescence microscope's light source or a dedicated LED array.[\[16\]](#)

#### 4. Selection of Fluorophores:

- Choose fluorophores that are spectrally distinct from the autofluorescence emission of your sample.[\[6\]](#)
- Since autofluorescence is often strongest in the blue and green channels, using fluorophores that emit in the red or far-red regions of the spectrum can significantly improve the signal-to-noise ratio.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[8\]](#)

#### 5. Computational Approaches:

- Spectral Unmixing: If you are using a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from an unstained sample and then use software to subtract this spectral signature from your stained images.
- Image Subtraction: In some cases, a background subtraction can be performed using image analysis software like ImageJ.[\[15\]](#) However, this can be complex and may also reduce the true signal.[\[15\]](#) More advanced algorithms are also being developed for automated autofluorescence subtraction.[\[18\]](#)[\[19\]](#)[\[20\]](#)

## Experimental Protocols

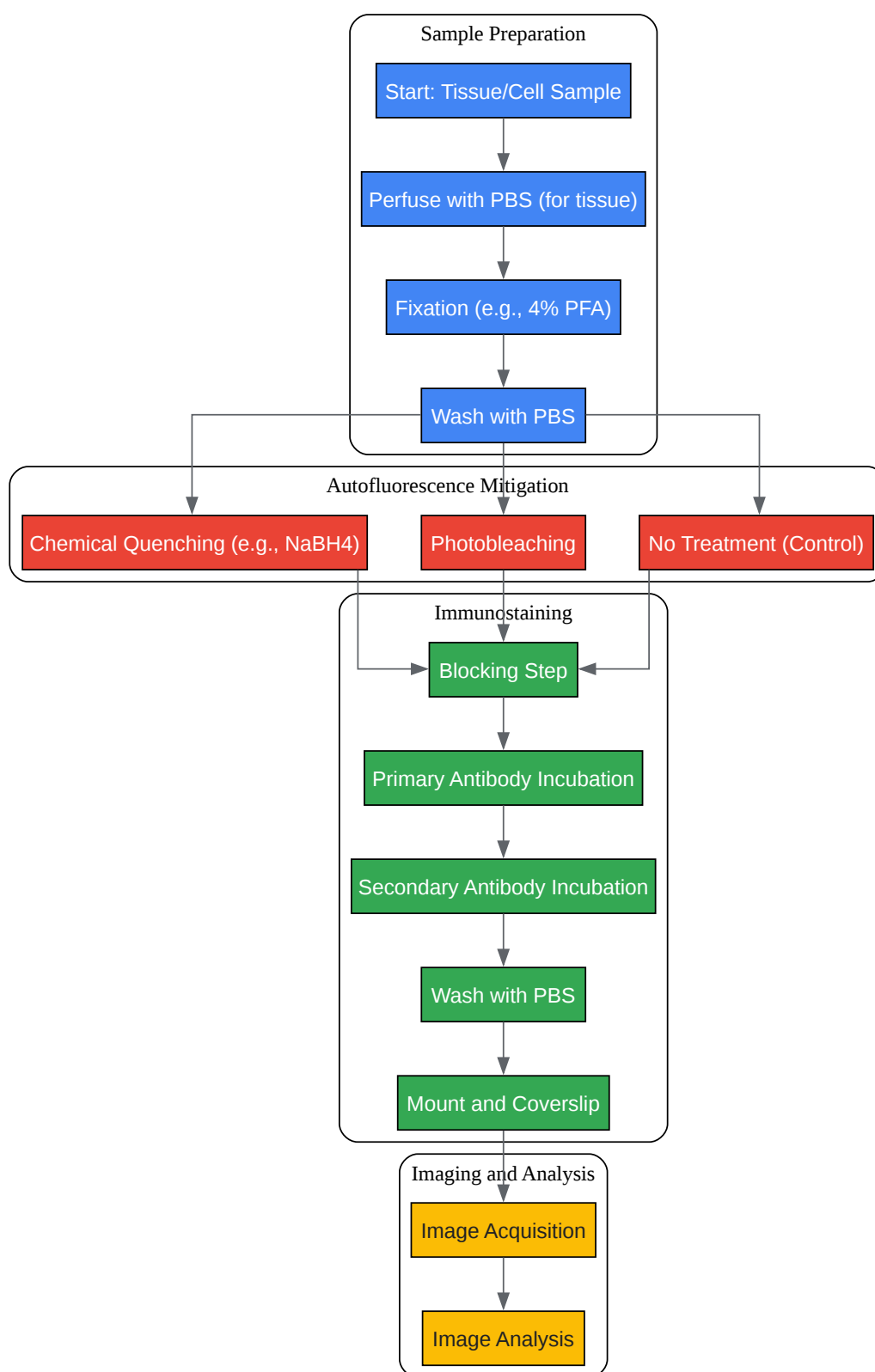
### Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

- After fixation with formaldehyde or paraformaldehyde and subsequent washing steps, prepare a fresh solution of 0.1% to 1% sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions.
- Incubate the tissue sections or cells in the sodium borohydride solution for 10-30 minutes at room temperature. The optimal time may need to be determined empirically.
- Wash the sample thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
- Proceed with your standard immunolabeling protocol.

## Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence

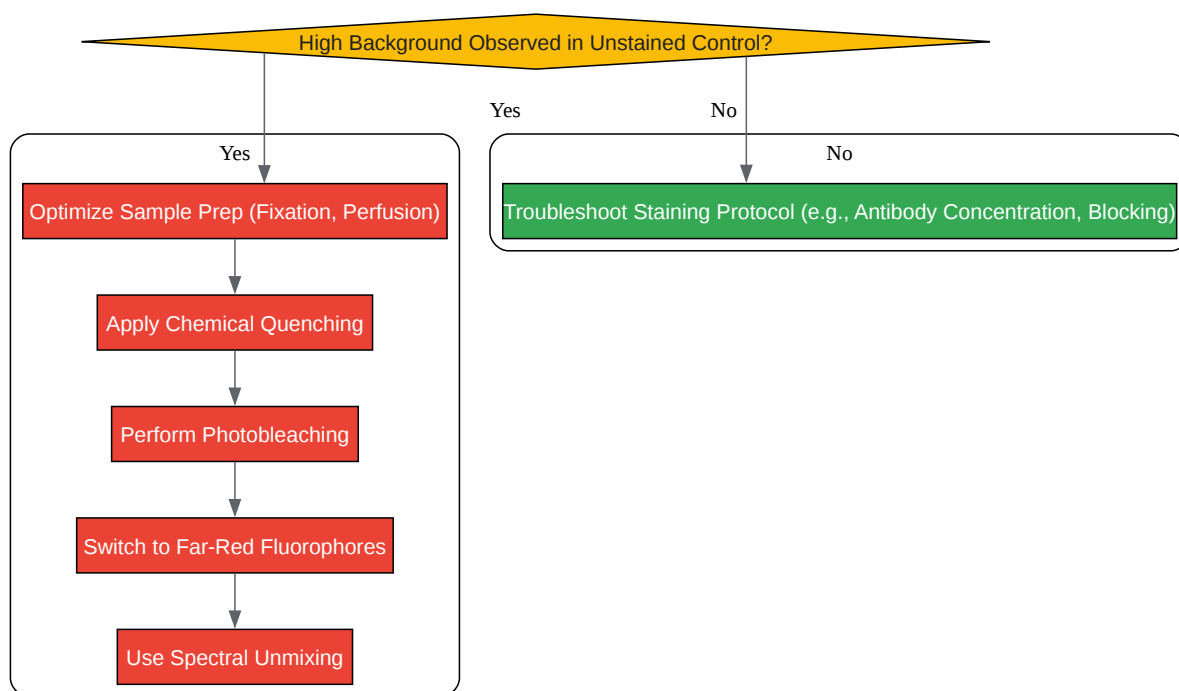
- Following your immunofluorescence staining and washing steps, prepare a 0.1% - 0.3% solution of Sudan Black B in 70% ethanol.
- Incubate the sections in the Sudan Black B solution for 5-20 minutes at room temperature in the dark.
- Briefly wash the sections with 70% ethanol to remove excess stain.
- Wash thoroughly with PBS.
- Mount the coverslip with an appropriate mounting medium.

## Visual Guides



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Caption: Experimental workflow for immunofluorescence with optional steps for mitigating autofluorescence.



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Caption: Troubleshooting decision tree for addressing high background fluorescence in imaging studies.



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